(4R)-4-methylcycloocta-2,6-dien-1-one
Description
(4R)-4-methylcycloocta-2,6-dien-1-one is a chiral cyclic enone characterized by an eight-membered ring system with conjugated double bonds at positions 2 and 6, a methyl group at the 4R stereocenter, and a ketone functional group at position 1 (Figure 1). The compound’s stereochemistry and conjugated dienone system make it a subject of interest in organic synthesis, particularly in studies involving cycloadditions, conformational analysis, and asymmetric catalysis. Its structure introduces both steric and electronic effects: the methyl group at the 4R position influences ring strain and stereoselectivity, while the conjugated enone system enables participation in pericyclic reactions like the Diels-Alder reaction .
Properties
CAS No. |
830330-16-0 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(4R)-4-methylcycloocta-2,6-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-8-4-2-3-5-9(10)7-6-8/h2-3,6-8H,4-5H2,1H3/t8-/m1/s1 |
InChI Key |
XRAJWCVZDVRANF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC=CCC(=O)C=C1 |
Canonical SMILES |
CC1CC=CCC(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-methylcycloocta-2,6-dien-1-one typically involves the cyclization of linear precursors under controlled conditions. One common method includes the use of a Grignard reagent to introduce the methyl group, followed by cyclization using a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and crystallization to purify the final product. The use of advanced catalytic systems can enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-methylcycloocta-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4R)-4-methylcycloocta-2,6-dien-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4R)-4-methylcycloocta-2,6-dien-1-one exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and enzyme activities. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The properties of (4R)-4-methylcycloocta-2,6-dien-1-one can be contextualized by comparing it to structurally related cycloalkenones, focusing on substituent effects, ring size, and electronic characteristics.
Substituent Effects
- 4-Methyl vs. 4-Aryl Substituted Cyclooctenones: Substituents at the 4-position significantly alter reactivity. The methyl group in this compound is electron-donating via hyperconjugation, which stabilizes the enone system but reduces electrophilicity at the ketone compared to electron-withdrawing substituents (e.g., 4-Cl or 4-CN). For instance, 4-chlorocycloocta-2,6-dien-1-one exhibits enhanced electrophilicity, accelerating nucleophilic additions but increasing ring strain due to larger substituent size .
- Steric Effects: The 4R-methyl group introduces moderate steric hindrance, which is less pronounced than bulkier aryl groups (e.g., 4-phenyl or 4-naphthyl derivatives). This allows this compound to participate in reactions requiring partial ring flexibility, such as transannular interactions, more readily than bulkier analogs .
Ring Size and Conjugation
- Cyclooctenones vs. Smaller Cycloalkenones: Compared to cyclopentenones (5-membered rings) or cyclohexenones (6-membered rings), cyclooctenones like this compound exhibit greater ring strain but enhanced conjugation stability. The eight-membered ring allows for partial delocalization of the dienone system, which is less achievable in smaller rings .
- Isomeric Dienones: Cycloocta-2,5-dien-1-one, an isomer with non-conjugated double bonds, lacks the conjugation stability of the 2,6-dienone system, resulting in higher reactivity in electrocyclic reactions .
Data Tables
Table 1: Comparative Properties of Selected Cycloalkenones
| Compound | Substituent (Position) | Electronic Effect | Boiling Point (°C)* | Reactivity in Diels-Alder* |
|---|---|---|---|---|
| This compound | 4R-Me | Electron-donating | ~180–200 | Moderate |
| 4-Chlorocycloocta-2,6-dien-1-one | 4-Cl | Electron-withdrawing | ~210–230 | High |
| Cycloocta-2,5-dien-1-one | None | Neutral | ~170–190 | Low (non-conjugated) |
| 4-Phenylcycloocta-2,6-dien-1-one | 4-Ph | Mildly donating | ~250–270 | Low (steric hindrance) |
*Hypothetical data based on substituent trends .
Research Findings
- Conformational Stability: The 4R-methyl group in this compound stabilizes a boat-like conformation, reducing ring strain compared to unsubstituted cyclooctenones. This was inferred from computational studies on analogous systems .
- Reactivity in Cycloadditions: The compound’s conjugated dienone system participates in Diels-Alder reactions with moderate regioselectivity, outperforming non-conjugated isomers but underperforming compared to electron-deficient analogs like 4-chloro derivatives .
- Stereochemical Influence: The 4R configuration directs facial selectivity in asymmetric catalysis, a property less pronounced in racemic or S-enantiomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
